(2S,3R)-2-hydroxy-3-methoxybutanoic acid

Description

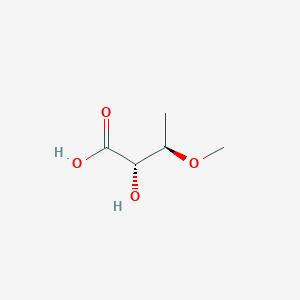

(2S,3R)-2-Hydroxy-3-methoxybutanoic acid is a chiral hydroxy acid characterized by a hydroxyl group at the C2 position and a methoxy group at the C3 position, with (2S,3R) stereochemistry. Hydroxy acids with methoxy or alkyl substituents are prevalent in natural products, pharmaceuticals, and industrial applications due to their hydrogen-bonding capacity and stereochemical specificity .

Properties

Molecular Formula |

C5H10O4 |

|---|---|

Molecular Weight |

134.13 g/mol |

IUPAC Name |

(2S,3R)-2-hydroxy-3-methoxybutanoic acid |

InChI |

InChI=1S/C5H10O4/c1-3(9-2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4+/m1/s1 |

InChI Key |

HXGKXDWXDMCHDY-DMTCNVIQSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)O)OC |

Canonical SMILES |

CC(C(C(=O)O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-hydroxy-3-methoxybutanoic acid can be achieved through several methods. One common approach involves the enantioselective reduction of corresponding keto acids using chiral catalysts. Another method includes the use of asymmetric synthesis techniques, such as the Sharpless asymmetric dihydroxylation, to introduce the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-hydroxy-3-methoxybutanoic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding keto acids using oxidizing agents.

Reduction: Reduction to alcohols using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields keto acids, while reduction results in the formation of alcohols.

Scientific Research Applications

(2S,3R)-2-hydroxy-3-methoxybutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-hydroxy-3-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The stereochemistry of the compound is crucial for its binding affinity and reactivity with these targets .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below highlights key structural analogs and their distinguishing features:

Key Observations :

- For example, (2S)-2-isopropyl-3-methoxybutanoic acid (heliotric acid) is a natural product with increased hydrophobicity due to the isopropyl group .

- Stereochemistry: The (2S,3R) configuration in the target compound may influence its interaction with chiral catalysts or enzymes, similar to (2S,3R)-3-hydroxy-2-methylbutanoic acid, which is a microbial metabolite .

Biological Activity

(2S,3R)-2-hydroxy-3-methoxybutanoic acid, also referred to as 3-hydroxy-2-methylbutanoic acid, is a chiral compound with significant biological relevance. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : CHO

- Molecular Weight : 118.1311 g/mol

- IUPAC Name : (2S,3R)-3-hydroxy-2-methylbutanoic acid

- CAS Number : 71526-30-2

The biological activity of this compound primarily involves its interaction with various enzymes and receptors in biological systems. The presence of hydroxyl and methoxy groups in its structure can influence binding affinities and the specificity of interactions with molecular targets. The compound may undergo hydrolysis to release the corresponding acid, which can further engage in metabolic pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study focusing on related hydroxyalkanoic acids highlighted their effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Metabolic Role

This compound is involved in metabolic pathways related to branched-chain amino acids. Its role as an intermediate in the synthesis of bioactive compounds suggests it may have implications in metabolic disorders and energy production .

Case Studies

- Antimicrobial Efficacy

- Metabolic Pathway Analysis

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.